![molecular formula C10H16N2O2 B13301341 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a propanoic acid group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-3-(propan-2-yl)-1H-pyrazole with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(propan-2-yl)-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Methyl-3-(propan-2-yl)-1H-pyrazole: A structural isomer with similar properties.
3-(2-Methyl-1H-indol-1-yl)propanoic acid: Another compound with a similar propanoic acid group but different heterocyclic ring.
Uniqueness
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(1-methyl-3-propan-2-ylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)9-8(5-12(4)11-9)7(3)10(13)14/h5-7H,1-4H3,(H,13,14) |
Clave InChI |
DRKWBEKEMCOWAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C=C1C(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


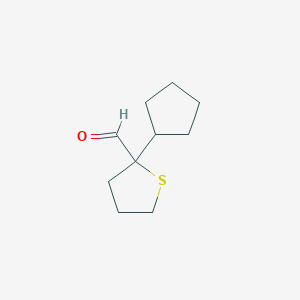
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
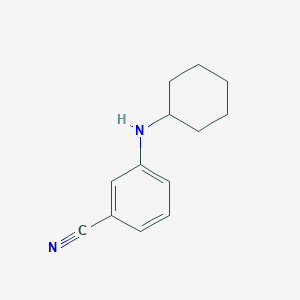

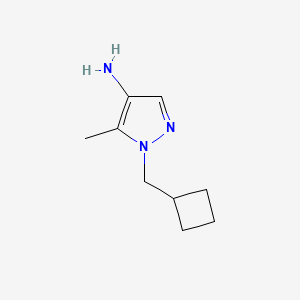
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
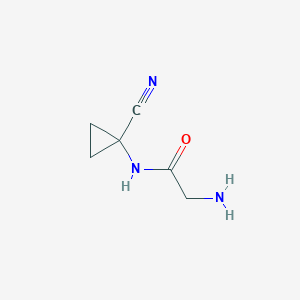
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)

![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
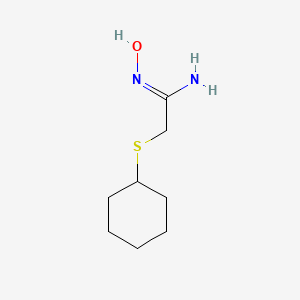
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
